Sodium methylenebisnaphthalenesulfonate
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Overview
Description
Sodium methylenebisnaphthalenesulfonate is an organic compound with the molecular formula C21H14Na2O6S2. It is commonly used as a dispersing agent in various industrial applications, particularly in the dye industry. This compound is known for its excellent solubility in water and its ability to withstand acidic, alkaline, and saline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium methylenebisnaphthalenesulfonate involves three major steps:
Sulfonation of Naphthalene: Naphthalene is reacted with 98% sulfuric acid at a molar ratio of 1:1. The reaction is carried out at a temperature of 160-180°C for 4 hours. The product is then cooled and crystallized to obtain naphthalenesulfonic acid.
Condensation with Formaldehyde: The naphthalenesulfonic acid is then reacted with excess formaldehyde under a pressure of 196 kPa to form the condensation product.
Industrial Production Methods: The industrial production of this compound follows the same synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium methylenebisnaphthalenesulfonate primarily undergoes substitution reactions due to the presence of sulfonate groups. It is also involved in complexation reactions with various metal ions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.
Complexation Reactions: Metal ions such as copper, nickel, and zinc are commonly used in these reactions.
Major Products: The major products formed from these reactions include various metal-sulfonate complexes and substituted naphthalene derivatives .
Scientific Research Applications
Sodium methylenebisnaphthalenesulfonate has a wide range of applications in scientific research:
Biology: The compound is used in the preparation of biological stains and as a dispersant in biochemical assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its excellent solubility and stability.
Mechanism of Action
The mechanism of action of sodium methylenebisnaphthalenesulfonate involves its ability to interact with various molecular targets through its sulfonate groups. These interactions can lead to the stabilization of colloidal systems, enhancement of solubility of hydrophobic compounds, and formation of stable complexes with metal ions .
Comparison with Similar Compounds
- Sodium Polynaphthalenesulfonate
- Sodium Dinaphthylmethanedisulfonate
- Disodium Methylenedinaphthalenesulfonate
Comparison: Sodium methylenebisnaphthalenesulfonate is unique due to its specific molecular structure, which provides it with superior dispersing properties compared to other similar compounds. Its ability to form stable complexes with metal ions and its high solubility in water make it particularly valuable in industrial applications .
Properties
IUPAC Name |
disodium;5-[(6-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O6S2.2Na/c22-28(23,24)18-7-9-20-14(3-1-5-16(20)12-18)11-15-4-2-6-17-13-19(29(25,26)27)8-10-21(15)17;;/h1-10,12-13H,11H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSLWSACKNSCJW-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)CC3=CC=CC4=C3C=CC(=C4)S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Na2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873851 |
Source
|
Record name | Disodium 5,5'-methylenedi(naphthalene-2-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17341-45-6 |
Source
|
Record name | Disodium 5,5'-methylenedi(naphthalene-2-sulfonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40873851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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